2-Amino-5-methoxy-3-nitrobenzene-1-thiol
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Overview
Description
2-Amino-5-methoxy-3-nitrobenzene-1-thiol is an aromatic compound with a complex structure that includes amino, methoxy, nitro, and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-3-nitrobenzene-1-thiol typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 2-Amino-5-methoxybenzene-1-thiol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-3-nitrobenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
2-Amino-5-methoxy-3-nitrobenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-3-nitrobenzene-1-thiol depends on its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and methoxy groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methoxybenzene-1-thiol
- 2-Amino-3-nitrobenzene-1-thiol
- 5-Methoxy-3-nitrobenzene-1-thiol
Uniqueness
2-Amino-5-methoxy-3-nitrobenzene-1-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups on the benzene ring creates a compound with versatile chemical properties .
Properties
CAS No. |
59334-05-3 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-amino-5-methoxy-3-nitrobenzenethiol |
InChI |
InChI=1S/C7H8N2O3S/c1-12-4-2-5(9(10)11)7(8)6(13)3-4/h2-3,13H,8H2,1H3 |
InChI Key |
BSOIAQOVMHQOGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)S)N)[N+](=O)[O-] |
Origin of Product |
United States |
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